molecular formula C14H15NO2 B14120339 3-(4-Methoxyphenoxy)-2-methylaniline

3-(4-Methoxyphenoxy)-2-methylaniline

Cat. No.: B14120339
M. Wt: 229.27 g/mol
InChI Key: TZHSIIUFIWJJLB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-2-methylaniline is an aromatic amine derivative featuring a methoxyphenoxy substituent at the 3-position and a methyl group at the 2-position of the aniline ring. This compound is structurally distinct due to the combination of electron-donating groups (methoxy and methyl) and the ether-linked phenoxy moiety, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-(4-methoxyphenoxy)-2-methylaniline

InChI

InChI=1S/C14H15NO2/c1-10-13(15)4-3-5-14(10)17-12-8-6-11(16-2)7-9-12/h3-9H,15H2,1-2H3

InChI Key

TZHSIIUFIWJJLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2=CC=C(C=C2)OC)N

Origin of Product

United States

Preparation Methods

Nitro Group Displacement

A widely adopted route begins with 2-methyl-3-nitroaniline and 4-methoxyphenol . Under basic conditions (K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like acetonitrile or DMF, the phenolic oxygen attacks the activated nitro-substituted aromatic ring. The reaction typically proceeds at 80–120°C for 12–24 hours, yielding 3-(4-methoxyphenoxy)-2-methylnitrobenzene . Subsequent reduction of the nitro group employs catalytic hydrogenation (H₂/Pd-C or Raney Ni) or stoichiometric reagents (Fe/HCl), achieving 85–92% yields of the target aniline.

Key considerations :

  • Electron-withdrawing nitro groups activate the ring for SNAr but require harsh conditions.
  • Over-reduction or dehalogenation risks necessitate careful catalyst selection.

Transition Metal-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

This method constructs the phenoxy linkage via palladium-catalyzed coupling between 2-methyl-3-bromoaniline and 4-methoxyphenol . Catalytic systems such as Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene enable C–O bond formation at 100–110°C. Yields exceed 80% with ligand optimization (e.g., tri-tert-butylphosphine), though catalyst loadings (1–5 mol%) impact cost-efficiency.

Ullmann-Type Coupling

Copper-mediated reactions using CuI/1,10-phenanthroline in DMSO at 130°C provide a lower-cost alternative. While avoiding precious metals, prolonged reaction times (24–48 hours) and moderate yields (65–75%) limit scalability.

Multi-Step Protection-Deprotection Strategies

Acylation-Condensation-Alcoholysis

Adapted from CN103159635A, this approach protects the aniline’s amine as an acyl derivative (e.g., formamide) to prevent side reactions. Key steps:

  • Acylation : 2-Methylaniline reacts with acetic anhydride to form N-acetyl-2-methylaniline .
  • Condensation : Coupling with 4-methoxybromobenzene using Pd/CuI catalysts yields N-acetyl-3-(4-methoxyphenoxy)-2-methylaniline .
  • Deprotection : Basic methanolysis (KOH/MeOH) regenerates the free amine, achieving 78–85% overall yield.

Advantages :

  • Avoids nitro reduction steps.
  • High regioselectivity ensured by steric directing effects of the methyl group.

Comparative Analysis of Methods

Method Catalyst System Temperature (°C) Time (h) Yield (%) Cost Efficiency
SNAr + Reduction K₂CO₃/Pd-C 80–120 24–36 85–92 Moderate
Buchwald-Hartwig Pd(OAc)₂/Xantphos 100–110 12–18 80–88 High
Ullmann CuI/phenanthroline 130 24–48 65–75 Low
Protection-Deprotection Pd/CuI 100–120 18–24 78–85 Moderate

Trade-offs :

  • SNAr offers simplicity but requires nitro intermediates.
  • Buchwald-Hartwig achieves efficiency at higher catalyst costs.
  • Protection-deprotection balances selectivity and yield but adds steps.

Mechanistic and Optimization Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance SNAr and Ullmann reactions by stabilizing ionic intermediates. However, Pd-catalyzed couplings benefit from toluene’s ability to solubilize ligands while minimizing side reactions.

Ligand Design

Bulky phosphines (e.g., tri-tert-butylphosphine) accelerate reductive elimination in Pd catalysis, reducing reaction times from 24 to 12 hours.

Byproduct Formation

Over-alkylation at the amine nitrogen is mitigated by acylation, while residual halides in cross-coupling are minimized using excess phenol derivatives.

Emerging Approaches

Photoredox Catalysis

Preliminary studies indicate visible-light-mediated C–O coupling using Ir(ppy)₃ as a photocatalyst, though yields remain suboptimal (50–60%).

Flow Chemistry

Continuous-flow systems reduce Pd catalyst loadings to 0.5 mol% by improving mass transfer, potentially lowering production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amino group can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenated compounds (e.g., chlorides, bromides) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted phenoxy or aniline derivatives.

Scientific Research Applications

3-(4-Methoxyphenoxy)-2-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenoxy)-2-methylaniline depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can act as an agonist or antagonist for certain receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Properties/Applications
3-(4-Methoxyphenoxy)-2-methylaniline C₁₄H₁₅NO₂ 229.28 (calc.) 3-(4-methoxyphenoxy), 2-methyl Not reported Likely intermediate in pharmaceuticals or agrochemicals
4-Methoxy-2-methylaniline (m-cresidine) C₈H₁₁NO 137.18 4-methoxy, 2-methyl 249 Precursor for dyes, pigments, and drug synthesis
4-Methoxy-3-(4-methoxyphenoxy)aniline C₁₃H₁₃NO₃ 231.25 4-methoxy, 3-(4-methoxyphenoxy) Not reported Structural isomer with distinct electronic effects
4-(3-Ethoxyphenoxy)-2-methylaniline C₁₅H₁₇NO₂ 243.30 3-ethoxyphenoxy, 2-methyl Not reported Ethoxy group enhances lipophilicity
N-(4-Methoxyphenyl)-2-nitroaniline C₁₃H₁₂N₂O₃ 244.25 4-methoxy-N-phenyl, 2-nitro Not reported Nitro group confers redox activity

Key Observations :

  • Substituent Effects: The presence of a phenoxy group in 3-(4-Methoxyphenoxy)-2-methylaniline introduces steric bulk and alters electron distribution compared to simpler analogs like 4-Methoxy-2-methylaniline (m-cresidine). This impacts solubility (lower water solubility due to aromaticity) and reactivity in electrophilic substitution reactions .
  • Isomerism: 4-Methoxy-3-(4-methoxyphenoxy)aniline (CAS 6315-89-5) is a positional isomer of the target compound, differing in the methoxy group placement. This minor structural change can significantly affect biological activity and crystallization behavior .

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